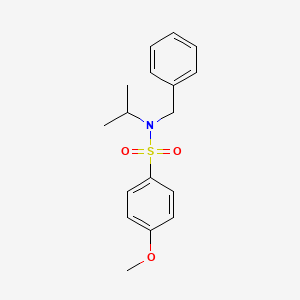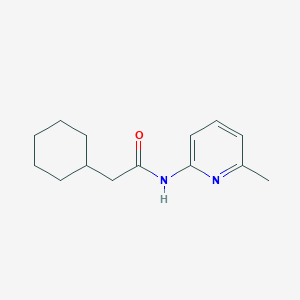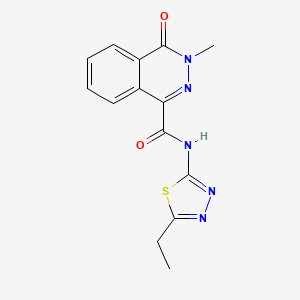![molecular formula C13H11FN2OS B5778382 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone, also known as FMPTE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone works by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone increases the levels of endocannabinoids, which can have various physiological effects, including pain relief and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. Additionally, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is its relatively straightforward synthesis method, which makes it a promising candidate for further research. Additionally, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to have various therapeutic applications, making it a versatile compound for scientific research. However, one limitation of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are various future directions for the study of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone, including further investigation into its potential therapeutic applications, as well as its mechanism of action and toxicity. Additionally, the development of more potent and selective FAAH inhibitors, such as 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone, may lead to the development of new drugs for the treatment of various diseases. Overall, the study of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has the potential to lead to significant advancements in the field of pharmaceutical research.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone involves the reaction of 4-fluorobenzaldehyde with 4-methyl-2-thiopyrimidine in the presence of sodium hydride and acetic acid. The resulting product is then treated with ethyl chloroacetate to form 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone. The synthesis of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is a relatively straightforward process, which makes it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and pain management. In cancer research, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurological disorders, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to have analgesic properties, making it a promising candidate for pain management.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c1-9-6-7-15-13(16-9)18-8-12(17)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDCQFDDIXOQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)


![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)


![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)

![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)


![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)
